molecular formula C10H14ClNO2S B1303030 (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride CAS No. 1049753-34-5

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

Cat. No.: B1303030
CAS No.: 1049753-34-5
M. Wt: 247.74 g/mol
InChI Key: KHRZNWRJSUYQPW-JXLXBRSFSA-N
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Description

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group and a carboxylic acid moiety, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophen-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where a thiophen-2-ylmethyl halide reacts with the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The thiophen-2-ylmethyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are typical reagents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-(phenylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride: Similar structure but with a phenyl group instead of a thiophene ring.

    (2S,4S)-4-(pyridylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride: Contains a pyridyl group instead of a thiophene ring.

Uniqueness

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H/t7-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZNWRJSUYQPW-JXLXBRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376067
Record name (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049753-34-5
Record name (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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